Pyridine-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQINRXYDRMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165053-24-7 | |
| Record name | pyridine-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyridine 4 Sulfonyl Fluoride and Its Derivatives
Classical and Established Routes for Pyridine-4-sulfonyl Fluoride (B91410) Synthesis
Traditional methods for the synthesis of pyridine-4-sulfonyl fluoride often rely on established reactions such as the Balz-Schiemann reaction and halogen exchange protocols. These methods have been refined over the years to improve yields and substrate scope.
Balz-Schiemann Reaction and its Adaptations for Fluoropyridine-4-sulfonyl Fluorides
The Balz-Schiemann reaction is a well-known method for introducing a fluorine atom onto an aromatic ring. This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding primary amine. While direct synthesis of this compound via a Balz-Schiemann reaction starting from 4-aminopyridine-x-sulfonic acid derivatives is plausible, specific examples in the literature are scarce. However, adaptations of this reaction have been successfully employed in the synthesis of fluorinated derivatives of this compound.
A notable example is the synthesis of 3-fluorothis compound. This process involves the diazotization of 3-aminothis compound, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. Current time information in Bangalore, IN. The key steps and conditions for this transformation are outlined below:
Reaction Scheme:
Diazotization: The amine group at the 3-position of the pyridine (B92270) ring is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0–5°C). Subsequent addition of fluoroboric acid (HBF₄) yields the diazonium tetrafluoroborate salt. Current time information in Bangalore, IN.
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated to induce decomposition, which results in the formation of the desired 3-fluorothis compound, with the release of nitrogen gas and boron trifluoride. Current time information in Bangalore, IN.
| Parameter | Optimal Condition | Yield (%) |
| Diazotization Temperature | 0–5°C | 85–90 |
| Decomposition Temperature | 100–120°C | 75–80 |
| Solvent | Aqueous HCl/HBF₄ | - |
Table 1: Key Parameters for the Synthesis of 3-fluorothis compound via the Balz-Schiemann Reaction. Current time information in Bangalore, IN.
This method highlights the utility of the Balz-Schiemann reaction in accessing fluorinated this compound derivatives, which are valuable for further chemical modifications. The reaction's reliability is a key advantage, though careful temperature control is necessary to minimize side reactions. Current time information in Bangalore, IN.
Halogen Exchange Protocols for this compound Precursors
Halogen exchange (Halex) reactions are a common and effective method for the synthesis of aryl and heteroaryl fluorides. These reactions typically involve the displacement of a chloride or bromide atom with a fluoride ion, often using an alkali metal fluoride as the fluorine source.
One of the most common precursors for the synthesis of this compound via halogen exchange is pyridine-4-sulfonyl chloride. The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved using various fluorinating agents. A general approach involves reacting the sulfonyl chloride with a fluoride source like potassium fluoride (KF) in an organic solvent. The efficiency of this exchange is often enhanced by the use of phase-transfer catalysts, such as 18-crown-6, which help to solubilize the fluoride salt in aprotic solvents like acetonitrile (B52724). mdpi.com
A common route to prepare the necessary precursor, 4-chloropyridine-3-sulfonyl chloride, involves the reaction of 4-hydroxypyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) and phosphoryl trichloride (B1173362) (POCl₃). The resulting sulfonyl chloride can then undergo fluorination.
| Precursor | Reagent | Product |
| 4-Chloropyridine-3-sulfonyl chloride | KF | 4-Chloropyridine-3-sulfonyl fluoride |
Table 2: Example of Halogen Exchange for a Pyridine Sulfonyl Fluoride Derivative.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the context of pyridine chemistry, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the ring.
The synthesis of this compound can be envisioned through an SNAr reaction where a suitable nucleophile displaces a leaving group on the pyridine ring. For instance, a 4-halopyridine could react with a reagent that delivers the "-SO₂F" group. However, a more common strategy involves the SNAr reaction on a pre-functionalized pyridine ring that already contains the sulfonyl fluoride moiety. For example, 2-fluoropyridines can readily undergo SNAr reactions with various nucleophiles. cas.cn
In a related context, the synthesis of 3-fluorothis compound has been achieved via an SNAr reaction where a fluoride ion displaces a chloride ion on 3-chlorothis compound. This reaction is typically carried out by refluxing the chloro-substituted precursor with an excess of anhydrous potassium fluoride in a polar aprotic solvent like dimethylformamide (DMF).
The reactivity in SNAr reactions is influenced by the nature of the halogen, with fluorine often being a better leaving group than chlorine in this context, which can accelerate the reaction rate. researchgate.net The presence of electron-withdrawing groups on the ring, such as the sulfonyl fluoride group itself, further activates the ring towards nucleophilic attack.
Electrochemical Approaches to Sulfonyl Fluoride Synthesis
Electrochemical methods offer a green and efficient alternative to classical synthetic routes. These methods often proceed under mild conditions, avoid the use of harsh reagents, and can be driven by electricity, a sustainable energy source.
Oxidative Coupling of Thiol and Disulfide Precursors with Fluoride Sources
A prominent electrochemical method for the synthesis of sulfonyl fluorides involves the oxidative coupling of thiols or disulfides with a fluoride source. acs.orgnih.gov This approach is particularly attractive as it utilizes readily available starting materials. For the synthesis of this compound, the corresponding pyridine-4-thiol (B7777008) or 4,4'-dipyridyl disulfide would serve as the precursor.
The reaction is typically carried out in an undivided electrochemical cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com A key aspect of this method is the use of potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.org The reaction is often performed in a biphasic solvent system, such as acetonitrile and aqueous HCl, with the addition of pyridine, which may act as an electron mediator or a phase-transfer catalyst. acs.org
The general applicability of this method has been demonstrated for a wide range of aryl and heteroaryl thiols, yielding the corresponding sulfonyl fluorides in moderate to excellent yields. mdpi.com
| Precursor Type | Fluoride Source | Key Reaction Conditions |
| Thiol or Disulfide | Potassium Fluoride (KF) | Graphite anode, steel cathode, MeCN/HCl, pyridine |
Table 3: General Conditions for Electrochemical Sulfonyl Fluoride Synthesis from Thiol/Disulfide Precursors. acs.org
Mechanistic Investigations of Electrochemical Sulfonyl Fluoride Formation
Mechanistic studies have provided valuable insights into the electrochemical synthesis of sulfonyl fluorides from thiol and disulfide precursors. Kinetic experiments have shown that the initial step involves the rapid anodic oxidation of the thiol to the corresponding disulfide. acs.org This disulfide intermediate is then further oxidized.
The proposed mechanism involves the following key steps:
Oxidation of Thiol to Disulfide: The thiol is first oxidized at the anode to form a disulfide. acs.org
Oxidation of Disulfide: The disulfide undergoes oxidation to form a radical cation. nih.gov
Nucleophilic Fluorination: This radical cation then reacts with a nucleophilic fluoride source. Experiments using radical scavengers have substantiated the presence of radical intermediates in the reaction pathway. Furthermore, experiments have indicated that the fluorination step proceeds via a nucleophilic mechanism rather than an electrophilic one. The use of HCl-pyridine or HCl-Et₃N in combination with KF leads to good yields of the sulfonyl fluoride, supporting a nucleophilic fluorination pathway. acs.org
Further Oxidation: Subsequent oxidation steps lead to the final sulfonyl fluoride product. acs.org
It is believed that pyridine plays a dual role as an electron mediator and a phase-transfer catalyst, facilitating the transfer of the fluoride ion into the organic phase where the reaction occurs. mdpi.com
Transition-Metal Catalyzed Functionalization Strategies for Sulfonyl Fluorides
Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-sulfur bonds, enabling the synthesis of sulfonyl fluorides from readily available starting materials. Palladium-catalyzed reactions, in particular, have been instrumental in this field.
Palladium-Catalyzed Routes from Aryl and Heteroaryl Halide Derivatives
The direct conversion of aryl and heteroaryl halides to their corresponding sulfonyl fluorides is a highly sought-after transformation. While specific examples detailing the palladium-catalyzed synthesis of this compound from 4-halopyridines are not extensively documented in dedicated studies, the general principles of such transformations are well-established for a broad range of aryl and heteroaryl systems. These methods typically involve the use of a sulfur dioxide surrogate and a fluoride source in a one-pot procedure.
A common approach involves the initial palladium-catalyzed sulfonylation of a heteroaryl halide, such as 4-chloropyridine (B1293800) or 4-bromopyridine, using a sulfur dioxide source like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorinating agent, for instance, N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride.
| Catalyst Precursor | Ligand | SO2 Source | Fluorinating Agent | Solvent | Temperature (°C) |
| PdCl2(AmPhos)2 | AmPhos | DABSO | NFSI | i-PrOH | 75 |
| Pd(OAc)2 | CataCXium A | DABSO | Selectfluor | i-PrOH | 75 |
This table represents typical conditions for the palladium-catalyzed synthesis of aryl/heteroaryl sulfonyl fluorides and can be adapted for this compound.
Catalyst Design and Optimization in Sulfonyl Fluoride Synthesis
The efficiency and substrate scope of palladium-catalyzed sulfonyl fluoride synthesis are highly dependent on the catalyst system. The design and optimization of ligands and palladium precursors are crucial for achieving high yields and functional group tolerance. For electron-deficient heteroaryl halides like those in the pyridine series, the choice of a sufficiently electron-rich and sterically accessible phosphine (B1218219) ligand is critical to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Ligands such as di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) and di-adamantylalkylphosphine (CataCXium A) have proven effective in these transformations.
Optimization of reaction parameters, including the base, solvent, and temperature, is also essential. Triethylamine is commonly employed as a base to neutralize the hydrogen halide formed during the reaction. Protic solvents like isopropanol (B130326) have been shown to be effective, though the optimal conditions may vary depending on the specific substrate.
Transformations from Diverse Sulfur-Containing Precursors to Sulfonyl Fluorides
A variety of sulfur-containing compounds can serve as precursors for the synthesis of this compound. These methods often involve activation of the sulfur moiety followed by fluorination.
Synthesis from Sulfonamides via Activation Pathways
Primary sulfonamides are versatile precursors for the synthesis of sulfonyl fluorides. A notable method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, such as Pyry-BF4, in the presence of a chloride source like magnesium chloride to form the corresponding sulfonyl chloride in situ. d-nb.info This intermediate is then readily converted to the sulfonyl fluoride by the addition of a fluoride source, such as potassium fluoride (KF). d-nb.info This one-pot procedure is highly chemoselective and tolerates a wide range of functional groups, making it suitable for late-stage functionalization. d-nb.info
For the synthesis of this compound, pyridine-4-sulfonamide (B1281284) would be the starting material.
| Activating Agent | Chloride Source | Fluoride Source | Solvent | Temperature (°C) |
| Pyry-BF4 | MgCl2 | KF | MeCN | 60 |
This table outlines a general procedure for the conversion of sulfonamides to sulfonyl fluorides.
Conversion from Sulfonic Acids and Their Salts
Pyridine-4-sulfonic acid and its salts are readily available and stable precursors for this compound. One strategy for this conversion is a two-step, one-pot process involving the in situ formation of the sulfonyl chloride, followed by a halogen exchange reaction. rsc.orgnih.gov Reagents like cyanuric chloride or trichloroacetonitrile (B146778) can be used to generate the sulfonyl chloride intermediate, which is then treated with a fluoride source. rsc.orgnih.gov
More direct, one-step deoxyfluorination methods have also been developed. For instance, the use of thionyl fluoride or bench-stable deoxyfluorinating agents like Xtalfluor-E® allows for the direct conversion of sulfonic acids and their salts to sulfonyl fluorides. rsc.orgnih.gov However, in the case of pyridine-4-sulfonic acid, one study reported a low yield (14% by 19F NMR) for the synthesis of this compound using a thionyl fluoride-mediated method, with the formation of the sulfonic acid anhydride (B1165640) as a significant byproduct. rsc.orgnih.govtheballlab.com
| Reagent | Substrate | Solvent | Yield (%) |
| Thionyl fluoride | Pyridine-4-sulfonic acid sodium salt | DMF | 14 (NMR yield) |
| Xtalfluor-E® | Pyridine-4-sulfonic acid | Acetonitrile | 92 (for a general aryl substrate) |
This table presents data on the conversion of sulfonic acids to sulfonyl fluorides, highlighting the specific challenge with the pyridine-4-sulfonyl derivative.
Derivatization from Thiols, Sulfinic Acids, and Sulfonyl Hydrazides
Heteroaromatic thiols, including 4-mercaptopyridine, can be converted to sulfonyl fluorides through oxidative processes. A common method involves the oxidation of the thiol to the corresponding sulfonyl chloride using an oxidizing agent like aqueous sodium hypochlorite, followed by a halide exchange with a fluoride source such as potassium hydrogen fluoride (KHF2). researchgate.net Electrochemical methods have also been developed for the oxidative coupling of thiols with potassium fluoride, offering a greener alternative. acs.org
While direct synthesis from sulfinic acids is a known route for aryl sulfonyl fluorides, specific examples for pyridine-4-sulfinic acid are less common. The general methodology involves the reaction of a sulfinate salt with an electrophilic fluorinating agent.
Sulfonyl hydrazides can also serve as precursors to sulfonyl fluorides. These transformations can be achieved using fluorinating agents like Selectfluor or through electrochemical methods. nih.gov
| Precursor | Reagents | Key Features |
| 4-Mercaptopyridine | 1. NaOCl (aq) 2. KHF2 | Two-step, one-pot procedure. |
| 4-Mercaptopyridine | KF, Electrolysis | Electrochemical, avoids stoichiometric oxidants. |
| Pyridine-4-sulfonyl hydrazide | Selectfluor or Et3N·3HF (electrochemical) | Direct conversion to the sulfonyl fluoride. |
This table summarizes various synthetic routes from different sulfur-containing precursors to this compound.
Utilization of Aryltriazenes in Sulfonyl Fluoride Generation
The synthesis of sulfonyl fluorides from aryltriazene precursors represents a valuable, metal-free methodology in organic chemistry. researchgate.netresearchgate.net This one-pot, multi-component reaction provides an efficient and practical route to aryl sulfonyl fluorides, characterized by simple reaction conditions and a broad tolerance for various functional groups. researchgate.netresearchgate.net Aryltriazenes, which are more stable alternatives to traditionally used diazonium salts, serve as key starting materials. researchgate.net
The general process involves the acid-catalyzed decomposition of an aryltriazene to generate an aryl diazonium intermediate. acs.org This intermediate then reacts with a sulfur dioxide (SO₂) source, such as DABSO (the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and a fluoride source, like N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. researchgate.netresearchgate.net A proposed mechanism suggests that the decomposition of the aryltriazene forms an aryl radical, which then reacts with the SO₂ source to create an arylsulfonyl radical. researchgate.netnih.gov This radical is subsequently trapped by a fluorine atom from the fluoride source to afford the product. researchgate.netnih.gov
This method has been successfully applied to a variety of aryltriazenes, producing the corresponding sulfonyl fluorides in high yields. researchgate.netresearchgate.net While the direct synthesis of this compound from a pyridyltriazene is a specific application, the general principles and conditions of this methodology are applicable to heteroaromatic systems. The stability and ease of handling of aryltriazenes make this an attractive strategy for synthesizing complex molecules containing the sulfonyl fluoride moiety. researchgate.net
| Starting Aryltriazene | SO₂ Source | Fluoride Source | Solvent/Acid | Product | Yield |
|---|---|---|---|---|---|
| General Aryltriazene | DABSO | NFSI | TFA | Aryl Sulfonyl Fluoride | High |
Radical-Based Synthetic Approaches to Sulfonyl Fluorides
Photocatalytic Radical Fluorosulfonylation Reactions
Another key photocatalytic method is the decarboxylative fluorosulfonylation. nih.gov Carboxylic acids, including heteroaromatic variants like protected pyridine-4-carboxylic acid, can be converted into their corresponding sulfonyl fluorides. nih.gov The reaction typically proceeds via an activated ester (e.g., an N-hydroxyphthalimide ester) which, under photocatalytic conditions, undergoes decarboxylation to form an alkyl or aryl radical. nih.gov This radical is then trapped by a sulfur dioxide source and a fluoride source to give the final product. nih.gov
| Substrate Type | Radical Precursor | Catalyst/Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Alkenes | Imidazolium Fluorosulfonate Salt | Iridium photocatalyst, Blue LED | Fluorosulfonyl radical (•SO₂F) | Alkenyl/Alkyl Sulfonyl Fluoride | sabinai-neji.com |
| Aliphatic Carboxylic Acids (via Oxime Esters) | Oxime Ester + DABSO + NFSI | Iridium photocatalyst, Blue LED | Alkyl radical (R•) | Alkyl Sulfonyl Fluoride | nih.gov |
| Pyridine-4-carboxylic acid (Boc-protected) | Carboxylic Acid + DABSO + NFSI | Photocatalyst | Pyridyl radical | This compound | nih.gov |
Generation and Reactivity of S(VI) Radicals from Sulfonyl Fluorides
A novel approach combines an organosuperbase, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), with photoredox catalysis to convert sulfonyl fluorides into sulfonyl radicals. nih.gov This cooperative system is capable of activating the otherwise stable S-F bond. nih.gov This method has been successfully applied to a variety of heteroaryl sulfonyl fluorides, including those derived from pyridine, quinoline, and benzofuran. nih.gov
Once generated, the sulfonyl radical can readily participate in reactions such as the sulfonylation of alkenes. nih.gov For example, the radical generated from an aryl sulfonyl fluoride can add to styrene (B11656) derivatives to form vinyl sulfones. thieme-connect.comnih.gov This reactivity opens up new avenues for the application of sulfonyl fluorides, transforming them from stable endpoints into reactive handles for complex molecule synthesis. thieme-connect.com The reaction rate can be significantly influenced by the electronic nature of the substituents on the aryl sulfonyl fluoride, with electron-withdrawing groups accelerating the process. nih.gov
Reactivity and Mechanistic Investigations of Pyridine 4 Sulfonyl Fluoride
Nucleophilic Substitution Reactions of the Pyridine-4-sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group of pyridine-4-sulfonyl fluoride is a potent electrophilic center, making it susceptible to attack by various nucleophiles. cymitquimica.com This reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring. smolecule.com The stability of the S-F bond, particularly in comparison to the corresponding S-Cl bond, allows for controlled reactions under specific activation conditions. ccspublishing.org.cn Sulfonyl fluorides are generally stable but exhibit excellent electrophilic reactivity toward oxygen and nitrogen nucleophiles in specific activating environments. ccspublishing.org.cn
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides, and with alcohols or phenols to yield sulfonate esters. These reactions proceed via a nucleophilic substitution pathway at the sulfur atom. The general transformation involves the displacement of the fluoride ion by the incoming nucleophile.
The reaction with amines is a cornerstone for the synthesis of a wide array of biologically relevant sulfonamides. Similarly, the reaction with alcohols or silyl (B83357) ethers provides access to sulfonate esters. ccspublishing.org.cnrhhz.net The use of silyl ethers as the oxygen nucleophile source is common, especially in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, as the formation of the highly stable silicon-fluoride (Si-F) bond provides a strong thermodynamic driving force for the reaction. nih.govacs.org
Table 1: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product Type | General Reaction Conditions |
| Primary/Secondary Amine (R¹R²NH) | Sulfonamide | Base (e.g., Et₃N, DBU), Solvent (e.g., MeCN, DMF) |
| Alcohol/Phenol (R-OH) | Sulfonate Ester | Base (e.g., DBU, Cs₂CO₃), Solvent (e.g., MeCN) |
| Silyl Ether (R-OSiMe₃) | Sulfonate Ester | Catalyst (e.g., DBU, TBAF), Solvent (e.g., MeCN) |
This table presents generalized conditions. Specific substrate and catalyst choices can significantly influence reaction outcomes.
While the reaction between sulfonyl fluorides and amines can occur thermally or with stoichiometric base, catalytic methods have been developed to improve efficiency, scope, and functional group tolerance, particularly for sterically demanding substrates. chemrxiv.orgamazonaws.com Traditional bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-(dimethylamino)pyridine (DMAP) can be ineffective for the amidation of sterically hindered sulfonyl fluorides or amines due to the formation of a highly congested transition state. chemrxiv.orgscispace.com
A significant advancement is the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst in combination with a silicon additive like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). acs.orgchemrxiv.org This system enables the smooth amidation of a broad range of sulfonyl fluorides and fluorosulfates, providing excellent yields even with challenging substrates. chemrxiv.orgamazonaws.comnih.gov The proposed mechanism involves the activation of the sulfonyl fluoride by HOBt to form a highly reactive intermediate. The silicon additive acts as a fluoride trap, driving the reaction forward. acs.orgchemrxiv.org This methodology has proven robust enough for the late-stage synthesis of complex molecules, such as the drug Fedratinib, from a sulfonyl fluoride intermediate. chemrxiv.orgamazonaws.comresearchgate.net
Table 2: HOBt-Catalyzed Amidation of Sulfonyl Fluorides
| Sulfonyl Fluoride Substrate | Amine Substrate | Catalyst System | Yield | Reference |
| 4-Toluenesulfonyl fluoride | Di-n-propylamine | HOBt (cat.), TMDS | 98% | chemrxiv.org |
| 1-Naphthalenesulfonyl fluoride | Pyrrolidine | HOBt (cat.), TMDS | 99% | chemrxiv.org |
| 2,4,6-Trimethylbenzenesulfonyl fluoride | Piperidine | HOBt (cat.), TMDS | 95% | chemrxiv.org |
| tert-Butylsulfonyl fluoride | Benzylamine | HOBt (cat.), TMDS | 92% | chemrxiv.org |
| 4-(Pyrrolidin-1-ylsulfonyl)benzonitrile | (R)-(-)-1-Aminoindan | HOBt (cat.), TMDS | 93% | amazonaws.com |
Data adapted from a study on a broad-spectrum catalytic amidation method. chemrxiv.orgamazonaws.com
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Principles and Applications for this compound
Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction suite centered on the reliable and selective bond formation using S(VI)-F containing hubs, such as this compound. ccspublishing.org.cnsigmaaldrich.com The field leverages the unique combination of stability and reactivity inherent to the sulfonyl fluoride group. ccspublishing.org.cn These compounds are remarkably stable to hydrolysis and many synthetic conditions but can be "clicked" together with appropriate nucleophiles under specific catalytic activation. sigmaaldrich.commdpi.com
The core principle of SuFEx is the exchange of a fluoride atom from a highly stable S(VI) center for a bond to a nucleophile (typically O, N, or C). sigmaaldrich.com For this compound, this involves its reaction with various nucleophiles, most commonly silyl ethers, to form sulfonate esters. thieme-connect.com The reaction is characterized by high efficiency, broad scope, and simple purification, adhering to the principles of click chemistry. nih.gov
While the S-F bond is stable, its reactivity can be unleashed through various activation strategies. The most common approach for sulfonyl fluorides is base catalysis. nih.gov Bases can function in several ways: by deprotonating a protic nucleophile (e.g., phenol, alcohol), by activating a silyl ether, or by directly activating the sulfonyl fluoride itself. nih.govacs.org Fluoride ions, often from a catalytic source like tetrabutylammonium (B224687) fluoride (TBAF), can also catalyze the reaction, particularly with silyl ethers, by facilitating the formation of a more nucleophilic phenoxide or alkoxide. nih.gov
Organic bases like DBU and DMAP are frequently employed as catalysts in SuFEx reactions. nih.govacs.org Their precise role can be complex and depends on the specific substrates and reaction conditions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a highly effective organosuperbase for promoting SuFEx reactions. nih.gov Two primary mechanistic hypotheses have been proposed for its catalytic action in the reaction between sulfonyl fluorides and silyl ethers: nih.govacs.org
S-F Bond Activation: DBU acts as a nucleophilic catalyst, attacking the electrophilic sulfur center of the sulfonyl fluoride. This forms a highly reactive sulfonyl-ammonium intermediate, which is more susceptible to nucleophilic attack by the silyl ether than the parent sulfonyl fluoride. nih.govacs.org
Silyl Ether Activation: DBU facilitates the desilylation of the silyl ether, generating a more potent phenoxide or alkoxide nucleophile. nih.govacs.org
The actual mechanism may involve a combination of these pathways, and its clarification remains an area of active investigation. nih.gov The amount of DBU needed can depend on the reactivity of the specific sulfonyl fluoride hub. nih.gov
4-(Dimethylamino)pyridine (DMAP): DMAP is another common nucleophilic catalyst. In the context of sulfonyl fluoride chemistry, it has been shown to form zwitterionic adducts with highly reactive species, effectively trapping them. acs.orgnih.gov In some transformations, such as deoxyfluorination reactions where pyridine-sulfonyl fluorides act as the fluorine source, evidence suggests that bases like DBU and DMAP function primarily as Brønsted bases to assist in the addition of the alcohol to the sulfonyl fluoride, rather than as nucleophilic catalysts that directly activate the S-F bond. acs.org However, its role as a nucleophilic catalyst to activate the S(VI) center, similar to the proposed mechanism for DBU, is also considered in other contexts. chemrxiv.orgrsc.org
Activation Strategies for the S-F Bond in this compound
Cross-Coupling Reactions Involving this compound
This compound has emerged as a versatile coupling partner in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its unique combination of stability and reactivity makes it an attractive alternative to more traditional coupling partners like aryl halides and triflates.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls and other conjugated systems. While typically employing aryl halides or triflates, recent advancements have demonstrated the utility of sulfonyl fluorides, including this compound, as effective coupling partners. The electron-withdrawing pyridine ring in this compound enhances the electrophilicity at the sulfur center, which can increase its reactivity in transmetalation steps. smolecule.com
In these reactions, a palladium catalyst facilitates the coupling of the sulfonyl fluoride with a boronic acid or its derivative. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of this compound offers several advantages, including its stability and ease of handling compared to some aryl halides.
Heck-Type Cross-Couplings of Sulfonyl Fluorides
Heck-type reactions, which traditionally involve the palladium-catalyzed coupling of an unsaturated halide with an alkene, have also been adapted for use with sulfonyl fluorides. These reactions provide a direct method for the arylation of alkenes. One-step procedures have been developed for the synthesis of β-arylethenesulfonyl fluorides through the Heck-Matsuda coupling of ethenesulfonyl fluoride with arenediazonium salts or aryl boronates. nih.gov
Recent research has also explored the use of photoredox catalysis to enable the radical fluorosulfonylation of olefins. researchgate.net In these systems, a photocatalyst, upon irradiation with visible light, can initiate a radical process that leads to the addition of a sulfonyl fluoride group across a double bond. This approach has been shown to be applicable to a variety of heteroaryl compounds, including those containing pyridine moieties. nih.gov
Deoxyfluorination Chemistry Mediated by this compound Analogues
Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a crucial transformation in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. While various reagents have been developed for this purpose, analogues of this compound have shown promise in mediating this challenging reaction.
Mechanistic Pathways of Alcohol Deoxyfluorination
The mechanism of alcohol deoxyfluorination using sulfonyl fluoride-based reagents typically involves the initial activation of the alcohol by the sulfonyl fluoride to form a sulfonate ester intermediate. This is followed by nucleophilic attack by a fluoride ion, leading to the displacement of the sulfonate leaving group and the formation of the C-F bond.
The reactivity of the sulfonyl fluoride is a key factor in the efficiency of the reaction. The presence of electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the sulfur atom, facilitating the initial activation of the alcohol. The choice of fluoride source and reaction conditions also plays a critical role in the outcome of the reaction. Anhydrous conditions are often necessary to prevent competing hydrolysis reactions. harvard.edu
Recent studies have explored the use of sulfonyl fluorides as a new class of selective fluorinating reagents for deoxyfluorination. rhhz.net These reagents offer an alternative to more traditional and often harsh deoxyfluorination agents. The mechanism is believed to proceed through the formation of a sulfonate ester, which then undergoes an SN2 displacement by fluoride.
Oxidation and Reduction Processes of this compound
The sulfur atom in this compound exists in its highest oxidation state (+6), making it susceptible to reduction. Conversely, the pyridine ring can undergo oxidation.
Under photoredox conditions, aryl sulfonyl fluorides can be reduced by an excited photocatalyst to generate a sulfonyl radical. nih.gov This radical species can then participate in various bond-forming reactions. For example, the nucleophilic activation of a sulfonyl fluoride by a base like DBU can form a highly active intermediate that is susceptible to reduction. nih.gov
The synthesis of sulfonyl fluorides often involves the oxidation of precursor molecules. For instance, thiols and disulfides can be oxidized to form the corresponding sulfonyl fluorides using reagents like Selectfluor, which acts as both an oxidant and a fluorine source. rhhz.net These methods provide a direct route to sulfonyl fluorides from more readily available starting materials.
Computational and Theoretical Studies on Reaction Mechanisms of this compound
Computational and theoretical chemistry have become indispensable tools for elucidating the intricate reaction mechanisms involving this compound. These studies provide molecular-level insights into the reactivity, selectivity, and energetics of reactions where this compound participates, particularly in the context of fluorination and cross-coupling reactions.
Density Functional Theory (DFT) Analyses of S-F Bond Reactivity and Selectivity
Density Functional Theory (DFT) has been instrumental in understanding the inherent reactivity of the sulfur-fluorine (S-F) bond in aryl sulfonyl fluorides, including this compound. The S-F bond in these compounds is known for its characteristic stability under many conditions, yet it can be activated for nucleophilic substitution.
The reactivity of the S-F bond is largely governed by the electrophilicity of the sulfur atom. The presence of the electron-withdrawing pyridine ring, particularly with the nitrogen atom at the 4-position, significantly influences the electronic properties of the sulfonyl fluoride group. DFT calculations have shown that the pyridine ring acts as an inductive electron-withdrawing group, which enhances the electrophilic character of the sulfur center. This increased electrophilicity makes the sulfur atom more susceptible to attack by nucleophiles.
While specific DFT studies exclusively on this compound are not extensively documented in the reviewed literature, broader computational studies on aryl sulfonyl fluorides provide a strong basis for understanding its behavior. For instance, in deoxyfluorination reactions, it has been proposed that the pyridine moiety primarily serves to inductively activate the sulfonyl fluoride group.
Computational models have also been employed to compare the reactivity of different isomers of pyridine-sulfonyl fluoride. These studies help in rationalizing the observed selectivity in reactions. The calculated electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) analyses from DFT can predict the most likely sites for nucleophilic attack and explain the regioselectivity observed in reactions involving substituted pyridine rings.
Furthermore, DFT calculations have been used to probe the mechanism of activation of the S-F bond. For example, in the context of sulfur(VI) fluoride exchange (SuFEx) chemistry, computational studies have highlighted the role of catalysts and additives in lowering the activation barrier for S-F bond cleavage. These studies often involve the calculation of reaction energy profiles to compare different mechanistic pathways, such as direct nucleophilic attack versus a pathway involving an activated intermediate.
Investigation of Transition States and Reaction Intermediates
The elucidation of transition states and reaction intermediates is a cornerstone of mechanistic chemistry, and computational methods have been pivotal in this regard for reactions involving sulfonyl fluorides. While direct experimental observation of these transient species is often challenging, DFT calculations can provide detailed geometric and energetic information about them.
For reactions involving this compound, computational studies have been used to model the structures of potential intermediates and transition states. In a reaction between a 4-phenylpyridine-derived oxazino pyridine and 2-phenylethinylsulfonyl fluoride, DFT calculations were used to determine the structures of the intermediate cycloadducts and the transition states for the cycloaddition and retro-cycloaddition steps. The calculated free energies were in agreement with experimental results, explaining the observed regioselectivity and the thermodynamic driving force for the reaction. researchgate.net
These computational investigations typically involve locating the transition state structure on the potential energy surface and confirming it by the presence of a single imaginary frequency. The energy of this transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. By comparing the energies of different possible transition states, the selectivity of a reaction can be rationalized.
Mechanistic Studies on C-F Reductive Elimination from Palladium Complexes in Fluorination
A significant area of research where the mechanistic role of pyridine-sulfonyl derivatives has been computationally explored is in palladium-catalyzed fluorination reactions. Specifically, the C-F reductive elimination from Pd(IV) fluoride complexes is a crucial step in many catalytic cycles for the formation of aryl fluorides.
Systematic experimental and computational studies have been conducted on the C-F reductive elimination from Pd(IV) fluoride complexes stabilized by ancillary pyridyl-sulfonamide ligands. nih.govacs.orgcaltech.edunih.gov These studies have provided compelling evidence that the reductive elimination proceeds from a cationic, five-coordinate Pd(IV) fluoride intermediate. nih.gov
The pyridyl-sulfonamide ligand plays a multifaceted and crucial role in this process. DFT calculations have revealed that this ligand can coordinate to the palladium center in a κ³ fashion, where an oxygen atom of the sulfonyl group binds to the palladium. nih.govacs.orgcaltech.edunih.gov This coordination is thought to stabilize the high-valent Pd(IV) state and to create the appropriate geometry and electronic environment to facilitate the C-F bond-forming reductive elimination. nih.govnih.gov
The mechanism is proposed to be dissociative, involving the dissociation of a ligand to generate the key five-coordinate intermediate from which the C-F bond is formed. nih.govacs.orgcaltech.edunih.gov Computational modeling of the transition state for the C-F reductive elimination has shown a concerted process. The calculated activation parameters, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been found to be in good agreement with experimentally determined values, lending strong support to the proposed mechanism. nih.gov
For instance, in one study, the activation parameters for the C-F reductive elimination from a pyridyl-sulfonamide stabilized Pd(IV) complex were experimentally determined to be ΔH‡ = 26.5 ± 0.4 kcal·mol⁻¹, ΔS‡ = 12.4 ± 1.3 eu, and ΔG‡₂₉₈ = 22.8 ± 0.02 kcal·mol⁻¹. nih.gov The corresponding DFT-calculated values were in close agreement, validating the computational model. nih.gov
The table below summarizes the experimentally determined and computationally calculated activation parameters for the C-F reductive elimination from a Pd(IV) fluoride complex (1) and its pyridine adduct (2).
| Complex | Parameter | Experimental Value | Computational Value |
|---|---|---|---|
| Complex 1 | ΔH‡ (kcal·mol⁻¹) | 26.5 ± 0.4 | Not explicitly stated for direct comparison |
| ΔS‡ (eu) | 12.4 ± 1.3 | Not explicitly stated for direct comparison | |
| ΔG‡₂₉₈ (kcal·mol⁻¹) | 22.8 ± 0.02 | Not explicitly stated for direct comparison | |
| Complex 2 (Pyridine adduct) | ΔH‡ (kcal·mol⁻¹) | 32.8 ± 2.5 | 33.3 |
| ΔS‡ (eu) | 30.7 ± 7.8 | 26.5 | |
| ΔG‡₂₉₈ (kcal·mol⁻¹) | 23.7 ± 0.2 | 25.4 |
These computational studies have not only supported experimental findings but have also provided predictive insights into how ligand modifications can influence the efficiency of the C-F reductive elimination, thereby guiding the rational design of more effective fluorination catalysts.
Applications of Pyridine 4 Sulfonyl Fluoride in Advanced Chemical Disciplines
Pyridine-4-sulfonyl Fluoride (B91410) as a Building Block in Complex Organic Synthesis
The robust nature and predictable reactivity of pyridine-4-sulfonyl fluoride make it a highly sought-after building block for the construction of complex molecular architectures. Its ability to undergo clean and efficient reactions allows for its incorporation into diverse chemical scaffolds, paving the way for the synthesis of novel compounds with tailored properties.
This compound serves as an excellent electrophilic precursor for the synthesis of a wide array of substituted sulfonamides and sulfonate derivatives. The sulfonyl fluoride moiety is highly reactive toward nucleophiles such as primary and secondary amines, leading to the formation of stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous therapeutic agents. The general reaction proceeds via nucleophilic substitution at the sulfur atom, displacing the fluoride ion.
Similarly, reaction with alcohols or phenols in the presence of a suitable base yields the corresponding sulfonate esters. These derivatives are not only important final products but also act as versatile intermediates in further synthetic transformations, including cross-coupling reactions. The efficiency of these reactions makes this compound a reliable starting material for creating libraries of compounds for screening and optimization.
The this compound core is instrumental in the modular synthesis of more complex, functionalized heterocyclic systems. Its derivatives can be prepared as key intermediates that are then elaborated into sophisticated molecular frameworks. For instance, complex derivatives like 3-fluoro-2-(trifluoromethyl)this compound can be synthesized from the corresponding carboxylic acid, demonstrating the utility of this scaffold in building highly decorated heterocyclic rings. amazonaws.com
Furthermore, the pyridine (B92270) sulfonamide framework is central to the development of biologically active heterocyclic systems. In one notable example, pyrazolo[4,3-c]pyridine sulfonamides were synthesized by condensing various amines containing sulfonamide fragments with a dienamine precursor. nih.gov This strategy highlights a modular approach where the pyridine-based sulfonamide component is integrated to form a fused heterocyclic system, leading to potent enzyme inhibitors. nih.gov This method allows for the generation of diverse structures by varying the sulfonamide substituent, which is crucial for structure-activity relationship (SAR) studies. nih.gov
Innovations in Chemical Biology and Drug Discovery Research
In the realms of chemical biology and drug discovery, the sulfonyl fluoride group is prized as a "warhead" for its ability to form stable, covalent bonds with specific amino acid residues in proteins. This property has been harnessed to develop a new generation of chemical probes, covalent inhibitors, and therapeutic agents.
This compound is an exemplary reagent for use in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. The SuFEx reaction leverages the unique reactivity of the sulfonyl fluoride group to covalently label nucleophilic amino acid residues on proteins. semanticscholar.org Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues, including tyrosine, lysine, serine, threonine, and histidine.
This expanded targeting scope allows researchers to develop covalent probes for a much larger portion of the proteome, enabling the study of proteins that were previously considered "undruggable." semanticscholar.org These probes are designed to be highly selective, reacting only with the intended target protein within the complex environment of a living cell. This specificity is crucial for accurately labeling biomolecules to study their function, localization, and interactions.
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind to a biological target. This compound and its analogues are ideal candidates for inclusion in reactive fragment libraries. In this approach, the fragment provides the initial binding affinity and orientation, while the reactive sulfonyl fluoride group allows for the formation of a covalent bond with a nearby nucleophilic residue on the target protein.
This covalent linkage effectively "captures" the binding event, making it easier to detect and validate hits, even for fragments with weak initial binding affinities. Once a covalent fragment hit is identified, it can be optimized and elaborated into a more potent and selective drug candidate. The modular nature of SuFEx chemistry facilitates the rapid diversification of fragment hits, accelerating the drug discovery process.
The ability of the sulfonyl fluoride moiety to act as an electrophilic trap for active site nucleophiles has made it a privileged warhead for designing potent and selective enzyme inhibitors. Derivatives built upon the pyridine sulfonamide scaffold have shown significant inhibitory activity against various enzyme classes.
A prominent example is the development of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov Detailed enzymatic assays have quantified the inhibitory potency of these compounds against several hCA isoforms, revealing low nanomolar efficacy in some cases. nih.gov The structure-activity relationship studies indicated that the substituents on the pyridine sulfonamide core play a critical role in determining the potency and selectivity of inhibition. nih.gov
These targeted covalent inhibitors also serve as the foundation for activity-based proteomic probes (ABPPs). By incorporating a reporter tag (like a fluorophore or biotin) into the inhibitor structure, researchers can visualize, identify, and quantify the activity of specific enzymes directly in complex biological samples. This powerful technique provides invaluable insights into enzyme function in health and disease, aiding in target validation and biomarker discovery.
Table 1: Inhibition Data of Pyrazolo[4,3-c]pyridine Sulfonamides Against Human Carbonic Anhydrase Isoforms
This table presents the inhibitory activity (KI, in nM) of synthesized pyrazolo[4,3-c]pyridine sulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. Data sourced from Vullo et al. (2017). nih.gov
| Compound | R | hCA I (KI nM) | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) |
| 1a | -CH₂CH₂-Ph | 5640 | 98.4 | 25.4 | 5.8 |
| 1b | -Ph | 2500 | 85.6 | 28.9 | 6.4 |
| 1c | -CH₂-Ph | 4870 | 94.5 | 35.7 | 7.5 |
| 1d | -CH₂(2-Cl-Ph) | 6750 | 124 | 45.8 | 8.1 |
| 1e | -CH₂(4-F-Ph) | 7850 | 115 | 41.2 | 7.9 |
| 1f | -CH₂CH₂CONH-Ph | 940 | 65.3 | 21.8 | 5.1 |
Late-Stage Functionalization Strategies for Complex Pharmaceutical Compounds
Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late step in their synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. This compound emerges as a valuable tool in this context, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
The sulfonyl fluoride moiety (–SO₂F) is exceptionally stable under many reaction conditions, yet it can be activated to react with a wide range of nucleophiles. rhhz.net This balance of stability and reactivity is ideal for LSF. In the context of complex pharmaceuticals, a pyridine ring can be functionalized to include a sulfonyl fluoride group. This group can then be used as a "hub" to connect various other functional groups.
One common strategy involves the conversion of a pre-existing functional group on a pharmaceutical scaffold, such as a sulfonic acid or sulfonyl chloride, into the more stable sulfonyl fluoride. This transformation can be achieved using reagents like cyanuric chloride followed by a fluorine source. rhhz.net Once installed, the this compound derivative of the drug can react with various nucleophiles (e.g., amines, phenols, silyl (B83357) ethers) to create sulfonamides, sulfonate esters, or other sulfur-linked analogues. rhhz.netbohrium.com
A key advantage of this approach is its orthogonality and the mild conditions under which SuFEx reactions can occur, often proceeding without the need for metal catalysts that could interfere with sensitive functional groups present in complex molecules. bohrium.com For instance, the reaction of a sulfonyl fluoride with an amine to form a sulfonamide is a cornerstone of this strategy.
Research has demonstrated the utility of similar strategies for modifying bioactive molecules. For example, the fluorination of pyridine rings followed by nucleophilic aromatic substitution (SNAr) allows for the introduction of various substituents. nih.govberkeley.eduacs.org While not directly involving a sulfonyl fluoride, this highlights the principle of activating a pyridine ring for late-stage modification. The this compound group leverages the highly reliable SuFEx reaction, providing a powerful and versatile method for diversifying pharmaceutical leads to optimize their biological and pharmacokinetic properties. nih.gov
| Drug Scaffold | Functionalization Strategy | Resulting Linkage | Reference |
| Generic Pyridine-Containing Drug | Conversion of sulfonic acid to sulfonyl fluoride, followed by SuFEx with amine nucleophile. | Sulfonamide (–SO₂–N<) | rhhz.net |
| Generic Phenol-Containing Drug | SuFEx reaction between a this compound synthon and the phenolic hydroxyl group. | Sulfonate Ester (–SO₂–O–) | rhhz.net |
| Betahistine Analogue | C-H fluorination of the pyridine ring followed by SNAr. | C-N, C-O, C-S, or C-C bonds | nih.govacs.org |
| Etoricoxib Analogue | Selective C-H fluorination of the more electron-rich pyridine ring. | 2-Fluoro-pyridine derivative | acs.org |
Contributions to Materials Science and Polymer Chemistry
Synthesis of Functionalized Polymers with Tunable Properties
This compound is a valuable monomer for the synthesis of functionalized polymers due to the predictable and efficient reactivity of the sulfonyl fluoride group in SuFEx click chemistry. rhhz.net This reaction allows for the creation of polysulfonates or polysulfonamides by reacting bifunctional sulfonyl fluoride monomers with corresponding diols or diamines. The pyridine moiety itself introduces specific properties into the polymer backbone, such as basicity, potential for hydrogen bonding, and coordination sites for metal ions.
The SuFEx process is particularly advantageous for polymer synthesis because it is highly efficient and forms robust, stable linkages. nih.gov By carefully selecting the co-monomers to react with a bis(sulfonyl fluoride) derivative of pyridine, chemists can precisely tune the properties of the resulting polymer. For example, incorporating flexible aliphatic diols can lead to elastomers, while using rigid aromatic diols can produce high-strength, thermally stable plastics.
Furthermore, the pyridine nitrogen atom within the polymer chain remains available for post-polymerization modification. It can be protonated, alkylated, or coordinated with metal catalysts, allowing for the material's properties—such as solubility, hydrophilicity, or catalytic activity—to be altered after the initial synthesis is complete. This dual functionality, stemming from both the SuFEx handle and the intrinsic nature of the pyridine ring, makes this compound a versatile building block for advanced polymers with tailored characteristics.
Incorporation into Advanced Materials for Enhanced Chemical Resistance and Thermal Stability
The inherent stability of the S(VI)–F bond and the aromatic pyridine ring contributes significantly to the robustness of materials incorporating this compound. When used to form the linkages in a polymer backbone, such as polysulfonates, the resulting materials exhibit high thermal stability and resistance to chemical degradation. The sulfonyl group (–SO₂–) is a strong electron-withdrawing group, which enhances the stability of adjacent bonds.
Materials constructed using SuFEx chemistry are noted for their durability. The covalent bonds formed (S–O or S–N) are thermodynamically stable. nih.gov Polymers derived from perfluorinated aromatic compounds, which share chemical principles with pyridine-based systems, are known for their exceptional thermal and chemical resistance. nih.gov By analogy, polymers synthesized using this compound are expected to display enhanced performance characteristics suitable for demanding applications, such as in aerospace, electronics, or as high-performance coatings. The pyridine unit itself can contribute to ordered packing in the solid state, further enhancing material stability.
| Polymer Type | Monomers | Key Property Enhancement |
| Polysulfonate | Di-functional Pyridine Sulfonyl Fluoride + Aromatic Diol | High thermal stability |
| Polysulfonamide | Di-functional Pyridine Sulfonyl Fluoride + Aliphatic Diamine | Chemical resistance, tailored flexibility |
| Modified Polymer | Polymer with pendant pyridine units | Tunable solubility and catalytic activity via post-polymerization modification |
Development of Novel Sulfonyl Fluoride-Based Ionic Liquids and Electrolytes
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as electrolytes in energy storage devices like lithium-ion batteries due to their low volatility, high ionic conductivity, and wide electrochemical window. Incorporating the sulfonyl fluoride moiety into the structure of an ionic liquid is a promising strategy for creating high-performance electrolytes. nih.gov
The –SO₂F group is highly electronegative, which can increase the anodic stability of the electrolyte, a crucial factor for high-voltage batteries. nih.gov Researchers have synthesized novel ionic liquids where the sulfonyl fluoride group is part of the cation or anion. digitellinc.com A pyridine-based cation containing a sulfonyl fluoride group, derived from this compound, could offer a favorable combination of properties. The pyridine core provides a stable cationic scaffold, while the sulfonyl fluoride group enhances electrochemical stability.
Recent studies on "full fluorosulfonyl" electrolytes, which combine a sulfonyl fluoride-containing solvent with a fluorosulfonyl-based salt like lithium bis(fluorosulfonyl)imide (LiFSI), have shown excellent compatibility with both lithium metal anodes and high-voltage cathodes. nih.gov These electrolytes can outperform traditional carbonate-based systems. The development of this compound-based ILs follows this design principle, aiming to create electrolytes with high ionic conductivity, good lithium-ion solvation, and superior stability for next-generation batteries. nih.govdigitellinc.com
Radiochemistry and Radiolabeling Applications
Development of 18F Radiolabeling Agents for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 (B77423) (18F) being the most widely used isotope. rsc.org Developing efficient methods to incorporate 18F into biologically active molecules is a central goal of radiochemistry. This compound is an excellent precursor for creating 18F-labeled PET imaging agents.
The key strategy involves a nucleophilic isotopic exchange reaction where the non-radioactive 19F atom in the sulfonyl fluoride group is swapped with a radioactive [18F]fluoride ion. This reaction, often facilitated by the principles of SuFEx chemistry, can be remarkably fast and efficient. acs.orgnih.gov The synthesis of [18F]PyFluor, an isomer of the title compound, has been demonstrated by reacting 2-pyridinesulfonyl chloride with [18F]KF/K₂₂₂, achieving an excellent radiochemical conversion (RCC). acs.orgnih.gov This labeled reagent, [18F]PyFluor, was then successfully used to perform deoxy-radiofluorination on other molecules. nih.gov
This methodology is directly applicable to this compound. The resulting 18F-labeled this compound can then be used as a radiolabeling synthon. It can be attached to a targeting vector (e.g., a peptide or small molecule) via the SuFEx reaction under mild conditions. This two-step approach—first, the rapid 18F-labeling of the pyridine sulfonyl fluoride, followed by its conjugation to a biomolecule—is highly advantageous for PET tracer synthesis, where the short half-life of 18F (approx. 110 minutes) necessitates rapid and high-yield chemical manipulations.
| Precursor | Labeling Method | 18F-Labeled Product | Application | Radiochemical Conversion (RCC) |
| 2-Pyridinesulfonyl chloride | Nucleophilic fluorination with [18F]KF/K₂₂₂ | [18F]PyFluor | Deoxy-radiofluorination agent | Excellent |
| Aryl Fluorosulfate | Isotopic Exchange (SuFEx) with [18F]fluoride | 18F-labeled Aryl Fluorosulfate | PET tracer precursor | Rapid (<30s) |
| Propargylic butanesultone | Multi-step synthesis including reaction with [18F]fluoride | 18F-fluorosulfotetrazine | Pre-targeting PET agent | 29-35% (Decay-Corrected Yield) |
Nucleophilic Incorporation of Fluoride Ions in Radiopharmaceutical Synthesis
The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of medicinal chemistry, enabling non-invasive imaging for diagnostics and drug development. The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]F⁻) into bioactive molecules is a cornerstone of this field. While direct C-¹⁸F bond formation is a common strategy, the use of sulfonyl fluorides as precursors or reagents for radiofluorination has emerged as a promising alternative.
In the context of this compound, its application in this area is still a developing field of investigation. Research into sulfonyl [¹⁸F]fluorides has demonstrated their utility as bifunctional prosthetic groups for the ¹⁸F-labeling of biomolecules that are not amenable to direct fluorination. nih.gov For instance, aryl sulfonyl [¹⁸F]fluorides bearing a formyl group have been prepared and successfully conjugated to biomolecules through oxime formation. nih.gov
While specific studies detailing the use of this compound for the nucleophilic incorporation of [¹⁸F]fluoride are not extensively documented in current literature, the general principles of nucleophilic aromatic substitution on the pyridine ring suggest its potential as a precursor. The electron-deficient nature of the pyridine ring, particularly at the 4-position, can facilitate nucleophilic attack by [¹⁸F]fluoride, displacing a suitable leaving group to form the corresponding [¹⁸F]fluoro-4-pyridyl derivative. However, detailed research findings, including radiochemical yields and specific reaction conditions for this compound in this application, remain an area for future exploration.
Catalytic Roles of this compound and its Derivatives in Organic Transformations
The unique electronic properties of the pyridine ring, coupled with the reactivity of the sulfonyl fluoride moiety, position this compound and its derivatives as intriguing candidates for roles in organic catalysis. While the direct catalytic application of this compound itself is not yet widely reported, related compounds and derivatives have shown significant utility in catalytic transformations, particularly in cross-coupling reactions.
One notable area is the palladium-catalyzed synthesis of heteroaryl sulfonyl fluorides. A one-pot, two-step procedure has been developed for the synthesis of various sulfonyl fluorides from heteroaryl bromides, including substituted bromopyridines. princeton.edunih.gov This method involves an initial palladium-catalyzed sulfonylation using a sulfur dioxide surrogate, followed by in situ fluorination. The reaction conditions have been optimized to accommodate a range of substituted bromopyridines, providing access to the corresponding sulfonyl fluorides in moderate to good yields. princeton.edunih.gov
The following table summarizes the synthesis of various pyridyl sulfonyl fluorides using this palladium-catalyzed methodology.
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 3-Bromo-2-methoxypyridine | 2-Methoxy-3-pyridylsulfonyl fluoride | 60 |
| 2 | 2-Bromo-6-methoxypyridine | 6-Methoxy-2-pyridylsulfonyl fluoride | 58 |
| 3 | 5-Bromo-2-picoline | 6-Methyl-3-pyridylsulfonyl fluoride | 41 |
| 4 | 3-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-3-pyridylsulfonyl fluoride | 68 |
Furthermore, pyridine sulfinates, which can be readily derived from sulfonyl fluorides, have been established as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govresearchgate.net This desulfinylative cross-coupling process offers an alternative to the often problematic Suzuki-Miyaura coupling of pyridine-2-boronates. nih.gov Notably, 4-substituted pyridine sulfinates have been shown to be efficient coupling partners in these transformations. nih.govresearchgate.net
In a related area of research, a copper-catalyzed protocol has been developed for the fluorosulfonylation of C(sp³)–H bonds, where 4-methoxypyridine (B45360) 1-oxide, a derivative of pyridine, serves as a crucial ligand. acs.org This method facilitates the assembly of the FSO₂ group under mild conditions and has been applied to the modification of bioactive molecules. acs.org While this does not involve this compound as a catalyst, it highlights the potential of pyridine-based structures to mediate important catalytic processes.
The exploration of the catalytic roles of this compound and its derivatives is an active area of research. The ability of the pyridine nitrogen to act as a ligand for transition metals, combined with the reactivity of the sulfonyl fluoride group, suggests a wide range of potential applications in the development of novel catalytic systems.
Advanced Research Topics and Future Directions for Pyridine 4 Sulfonyl Fluoride
Regioselective Functionalization of Pyridine (B92270) Rings and Pyridine-4-sulfonyl Fluoride (B91410)
The precise control of substituent placement on the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties for various applications. The introduction of a sulfonyl fluoride group at the C4-position of pyridine is of particular interest, and achieving this with high regioselectivity is a significant research focus.
Strategies for C4-Selective Sulfonylation of Pyridines
Directing the sulfonylation to the C4-position of an unsubstituted pyridine ring presents a formidable challenge due to the inherent electronic properties of the heterocycle, which typically favor functionalization at the C2 and C3 positions. To overcome this, researchers have developed several innovative strategies.
One prominent approach involves the activation of the pyridine ring with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), to form a highly reactive N-triflylpyridinium intermediate. This activation alters the electronic landscape of the pyridine ring, making the C4-position more susceptible to nucleophilic attack. Subsequent addition of a sulfinate salt, mediated by a specific base, leads to the desired C4-sulfonylated pyridine. The choice of base is crucial in directing the regioselectivity of this reaction.
Recent studies have demonstrated that while bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to a mixture of C2 and C4 isomers, the use of N-methylpiperidine in a solvent such as chloroform (B151607) can significantly enhance the selectivity for the C4 product. This base-mediated approach offers a modular and direct route to C4-sulfonylated pyridines from simple starting materials.
Below is a table summarizing key aspects of a base-mediated C4-selective sulfonylation strategy:
| Parameter | Details |
| Pyridine Activation | Triflic anhydride (Tf₂O) |
| Sulfonyl Source | Sulfinic acid salts (e.g., sodium p-toluenesulfinate) |
| Key Reagent for Selectivity | N-methylpiperidine (base) |
| Solvent | Chloroform (CHCl₃) |
| General Outcome | High regioselectivity for C4-sulfonylation |
Green Chemistry Aspects in Pyridine-4-sulfonyl Fluoride Synthesis and Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical compounds, including this compound. The focus is on developing more environmentally benign processes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
Traditional methods for the synthesis of sulfonyl fluorides often rely on harsh reagents and organic solvents. In contrast, modern green approaches are exploring the use of water as a reaction medium and employing safer fluorinating agents. For instance, the conversion of sulfonyl chlorides to sulfonyl fluorides, a common final step in the synthesis of compounds like this compound, can be achieved in aqueous systems using fluoride salts. Surfactant-based catalysis has been shown to facilitate nucleophilic fluorination in water, a significant advancement given the typical challenges of working with fluoride ions in aqueous media.
Another green strategy involves the use of more readily available and less hazardous starting materials. Research into the synthesis of sulfonyl fluorides from thiols or disulfides, using green oxidants in conjunction with a fluoride source like potassium fluoride (KF), represents a move away from the often unstable and difficult-to-handle sulfonyl chlorides. These methods aim to produce non-toxic byproducts, such as simple inorganic salts, thereby reducing the environmental impact of the synthesis.
Integration of this compound in Supramolecular Chemistry Frameworks
The pyridine moiety is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination. The introduction of a sulfonyl fluoride group at the 4-position adds a unique and largely unexplored dimension to the potential supramolecular interactions of the pyridine ring.
The highly electronegative fluorine and oxygen atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors, potentially leading to the formation of intricate and stable supramolecular assemblies. Furthermore, the strong electron-withdrawing nature of the -SO₂F group can modulate the electronic properties of the pyridine nitrogen, influencing its coordination behavior with metal ions.
While direct research on the integration of this compound into supramolecular frameworks is still nascent, the known properties of its constituent functional groups suggest significant potential. For example, it could be incorporated as a ligand in the design of novel metal-organic frameworks (MOFs). In such structures, the pyridine nitrogen would coordinate to the metal centers, while the sulfonyl fluoride group could be oriented towards the pores of the framework, influencing the selective adsorption of guest molecules through specific interactions.
Exploration of this compound in Organometallic Chemistry Contexts
In organometallic chemistry, pyridine and its derivatives are widely used as ligands in a vast array of catalytic and stoichiometric applications. The electronic and steric properties of the pyridine ligand can be tuned by the introduction of substituents, which in turn influences the properties and reactivity of the resulting metal complex.
This compound, as a ligand, is expected to exhibit distinct characteristics. The potent electron-withdrawing sulfonyl fluoride group would significantly decrease the electron density on the pyridine ring and, consequently, reduce the basicity of the nitrogen atom. This would result in a weaker sigma-donating but potentially stronger pi-accepting ligand compared to unsubstituted pyridine.
These electronic properties could be harnessed in the design of novel organometallic catalysts. For instance, in reactions where a less electron-rich metal center is desirable, this compound could be an advantageous ligand. While the coordination chemistry of this compound is not yet extensively documented, its potential to modulate the electronic environment of a metal center makes it an intriguing candidate for future research in organometallic synthesis and catalysis.
Development of Novel Analytical Methodologies for this compound Intermediates and Products
The robust analysis of this compound and its reaction intermediates and products is crucial for reaction monitoring, quality control, and mechanistic studies. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a powerful tool for the separation and quantification of pyridine derivatives. The development of specific HPLC methods for this compound would likely involve optimization of the mobile phase composition, including the use of appropriate buffers and organic modifiers, to achieve good peak shape and resolution.
Spectroscopic methods are indispensable for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique. ¹H NMR would provide information on the protons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing sulfonyl fluoride group. ¹³C NMR would similarly reveal the carbon skeleton. Crucially, ¹⁹F NMR would show a characteristic signal for the fluorine atom in the sulfonyl fluoride group, providing direct evidence for its presence and offering insights into its electronic environment.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for the analysis of this compound.
The following table provides a summary of analytical techniques applicable to this compound:
| Analytical Technique | Purpose | Expected Observations |
| HPLC | Separation and Quantification | A well-resolved peak under optimized reverse-phase conditions. |
| ¹H NMR | Structural information on the pyridine ring protons | Downfield shifts of the pyridine protons due to the -SO₂F group. |
| ¹³C NMR | Information on the carbon skeleton | Characteristic shifts for the pyridine carbons, influenced by the substituent. |
| ¹⁹F NMR | Direct detection of the sulfonyl fluoride group | A specific chemical shift confirming the presence of the S-F bond. |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the mass of C₅H₄FNO₂S and characteristic fragment ions. |
Emerging Trends in this compound Research and Unexplored Reactivities
The field of sulfonyl fluoride chemistry has been revitalized by the advent of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a concept that has opened up new avenues for the synthesis of complex molecules. This compound is poised to be a valuable participant in this area of research.
An emerging trend is the use of sulfonyl fluorides as versatile hubs for chemical synthesis. The S-F bond, while generally stable, can be activated under specific conditions to react with a variety of nucleophiles, allowing for the construction of sulfonamides, sulfonate esters, and other sulfur(VI)-containing compounds. The this compound scaffold offers the potential to create a diverse library of compounds with potential applications in medicinal chemistry and materials science.
The unexplored reactivities of this compound present exciting opportunities for future research. For instance, the interplay between the pyridine nitrogen and the sulfonyl fluoride group could lead to novel intramolecular cyclization reactions or rearrangements under specific conditions. Furthermore, the electrochemical properties of this compound have not been extensively studied and could reveal interesting redox behaviors. The development of photochemical reactions involving this compound is another promising area that could lead to new and efficient synthetic transformations. As research in SuFEx chemistry and covalent inhibitors continues to grow, this compound is expected to become an increasingly important tool for chemical innovation.
Q & A
What are the standard synthetic routes for Pyridine-4-sulfonyl fluoride in laboratory settings?
Basic
this compound is typically synthesized via sulfonylation reactions starting from pyridine derivatives. A common approach involves the chlorosulfonation of pyridine followed by halogen exchange (e.g., replacing chloride with fluoride). For example, pyridine-4-sulfonyl chloride can be reacted with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like dichloromethane or acetonitrile under nitrogen atmosphere to yield the sulfonyl fluoride . Key steps include:
- Chlorosulfonation : Pyridine reacts with chlorosulfonic acid at 0–5°C to form pyridine-4-sulfonyl chloride.
- Fluorination : The sulfonyl chloride intermediate undergoes nucleophilic substitution with fluoride sources.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
How can researchers optimize reaction conditions to minimize by-products during sulfonylation using this compound?
Advanced
By-product formation in sulfonylation reactions often stems from competing hydrolysis or over-oxidation. Optimization strategies include:
- Temperature Control : Lower temperatures (0–10°C) reduce hydrolysis of the sulfonyl fluoride group .
- Reagent Selection : Use anhydrous fluoride sources (e.g., KF in dry DMF) to avoid water-mediated degradation.
- Catalytic Additives : Additives like 18-crown-6 improve fluoride ion availability, enhancing substitution efficiency .
- Real-Time Monitoring : Techniques like TLC or in-situ IR spectroscopy detect intermediates, enabling timely quenching.
| Reaction Parameter | Optimal Range | Impact on By-Product Formation |
|---|---|---|
| Temperature | 0–10°C | Minimizes hydrolysis |
| Fluoride Source | Anhydrous KF | Reduces side reactions |
| Solvent | Dry DMF | Enhances reagent solubility |
What spectroscopic techniques are most effective for characterizing this compound?
Basic
Key characterization methods include:
- NMR Spectroscopy : NMR (δ ~55–60 ppm for -SOF) and NMR (pyridyl protons at δ 8.5–8.8 ppm) confirm structure .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 177.01 for CHFNOS).
- IR Spectroscopy : Peaks at 1370 cm (S=O asymmetric stretch) and 850 cm (S-F stretch) validate functional groups .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced
The electron-withdrawing pyridine ring activates the sulfonyl fluoride group toward nucleophilic attack. Steric hindrance from substituents at the 2- or 6-positions of the pyridine ring can reduce reactivity. For example:
- Electronic Effects : The para-substituted pyridine enhances electrophilicity at the sulfur atom, accelerating reactions with amines or thiols .
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit slower reaction kinetics due to hindered access to the sulfonyl group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 20–30% compared to non-polar solvents .
What safety precautions are critical when handling this compound in laboratory settings?
Basic
this compound is corrosive and reacts exothermically with water. Mandatory precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes .
- Storage : Keep in airtight containers with desiccants to avoid moisture-induced degradation .
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal.
What strategies resolve contradictory data on the kinetic stability of this compound derivatives under varying pH conditions?
Advanced
Contradictions in stability studies often arise from inconsistent pH control or insufficient purity of starting materials. Mitigation approaches include:
- Standardized Buffers : Use phosphate or Tris buffers at precise ionic strengths to ensure reproducibility .
- Accelerated Stability Testing : Perform HPLC or LC-MS analyses at elevated temperatures (40–60°C) to extrapolate degradation rates under ambient conditions .
- Error Documentation : Report deviations in sample preparation (e.g., trace metal contamination) that may catalyze hydrolysis .
How does the sulfonyl fluoride group in this compound compare in reactivity to other sulfonyl halides?
Basic
Sulfonyl fluorides are less reactive toward nucleophiles than sulfonyl chlorides but more stable against hydrolysis. Key comparisons:
- Hydrolysis Rate : Sulfonyl fluorides hydrolyze 10–100× slower than chlorides in aqueous media, making them preferable for aqueous-phase reactions .
- Nucleophilicity Order : Reactivity follows Cl > F due to fluoride’s stronger bond strength (S-F bond energy: 552 kJ/mol vs. S-Cl: 319 kJ/mol) .
What experimental designs are recommended for studying the biological activity of this compound derivatives?
Advanced
For enzyme inhibition studies:
- Kinetic Assays : Use stopped-flow techniques to measure inhibition constants () with serine hydrolases (e.g., acetylcholinesterase) .
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., SARS-CoV-2 M) to map binding interactions .
- Selectivity Profiling : Employ activity-based protein profiling (ABPP) to assess off-target effects in proteomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
